Product packaging for 2-Oxaspiro[3.3]heptan-5-OL(Cat. No.:CAS No. 1823371-47-6)

2-Oxaspiro[3.3]heptan-5-OL

Cat. No.: B2415966
CAS No.: 1823371-47-6
M. Wt: 114.144
InChI Key: ZBULFKRXPLCLNR-UHFFFAOYSA-N
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Description

Overview of Spirocyclic Architectures in Modern Organic Chemistry

Spirocyclic compounds are defined by their unique structural feature: two rings connected by a single, common spiro atom. This arrangement forces the two rings into perpendicular planes, creating a rigid, three-dimensional scaffold. nih.gov This distinct geometry is a departure from the often planar or flexible structures of many organic molecules.

In recent years, there has been a growing interest in molecules with a higher fraction of sp³-hybridized carbon atoms, a metric known as Fsp³. Shifting from flat, aromatic systems to more three-dimensional, sp³-rich scaffolds generally correlates with improved physicochemical properties relevant to medicinal chemistry. These improvements can include enhanced solubility, better metabolic stability, and the potential for more specific interactions with biological targets. rsc.org The rigid nature of spirocycles can lock a molecule's conformation, which can lead to improved efficacy and selectivity by optimizing the orientation of binding elements. researchgate.net

The Spiro[3.3]heptane Scaffold: Structural Uniqueness and Research Significance

Within the diverse family of spirocycles, the spiro[3.3]heptane scaffold, which consists of two fused cyclobutane (B1203170) rings, holds particular importance. This framework is noted for its conformational rigidity and the well-defined spatial vectors at which substituents can be placed. researchgate.net This structural predictability makes spiro[3.3]heptane derivatives valuable building blocks in drug design. acs.orgenamine.net

A significant area of research has been the use of the spiro[3.3]heptane system as a bioisostere—a chemical substituent that can replace another group without significantly altering the biological activity of the molecule. Notably, spiro[3.3]heptane has been investigated as a saturated, non-planar bioisostere for mono-, meta-, and para-substituted phenyl rings. chemrxiv.org This substitution can lead to improved drug-like properties, such as increased metabolic stability and solubility, while navigating new intellectual property space. acs.org The ability of this scaffold to mimic the spatial arrangement of aromatic systems while offering a distinct three-dimensional character underscores its research significance. acs.orgenamine.net

Positioning of 2-Oxaspiro[3.3]heptan-5-OL within the Spiro[3.3]heptane Chemical Space

This compound is a specific derivative of the spiro[3.3]heptane framework. Its structure is characterized by the replacement of one carbon atom in one of the cyclobutane rings with an oxygen atom, forming an oxetane (B1205548) ring, and the presence of a hydroxyl (-OH) group on the other cyclobutane ring at the 5-position.

The introduction of a heteroatom, in this case, oxygen, to form the oxetane ring, as well as the hydroxyl group, significantly influences the molecule's properties. The oxetane moiety is known to be a valuable motif in medicinal chemistry, often improving aqueous solubility and acting as a hydrogen bond acceptor. The hydroxyl group can also participate in hydrogen bonding and serves as a key functional handle for further chemical modifications.

While detailed research findings specifically on this compound are not extensively documented in publicly available literature, its structural components suggest its potential as a valuable building block in synthetic and medicinal chemistry. Its isomeric relative, 2-Oxaspiro[3.3]heptan-6-ol, has been noted as a versatile intermediate for creating more complex spirocyclic compounds. The properties of this compound can be inferred to be similar in nature, offering a rigid scaffold with specific points for functionalization and interaction.

Below is a table detailing the basic properties of this compound and a comparison with its closely related isomer, 2-Oxaspiro[3.3]heptan-6-ol.

PropertyThis compound2-Oxaspiro[3.3]heptan-6-ol
CAS Number 1823371-47-6 guidechem.comachemblock.comsigmaaldrich.com1363381-08-1 nih.gov
Molecular Formula C₆H₁₀O₂ guidechem.comachemblock.comC₆H₁₀O₂
Molecular Weight 114.14 g/mol guidechem.comachemblock.com114.14 g/mol
Topological Polar Surface Area 29.5 Ų guidechem.com29.5 Ų nih.gov
Hydrogen Bond Acceptor Count 2 guidechem.com2 nih.gov
Boiling Point (Predicted) Not Available223.3 ± 8.0 °C
LogP (Predicted) -0.2 guidechem.com-0.66

The development of synthetic routes to various functionalized spiro[3.3]heptanes, including those containing heteroatoms like oxygen, is an active area of research. thieme.de For instance, the synthesis of 2-oxa-6-azaspiro[3.3]heptane, a morpholine (B109124) bioisostere, highlights the modular approach to creating diverse spiro[3.3]heptane derivatives. rsc.orgthieme.de While a specific, documented synthesis for this compound is not readily found, general methods for constructing oxaspiro[3.3]heptane cores often involve multi-step sequences starting from commercially available cyclobutane derivatives. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10O2 B2415966 2-Oxaspiro[3.3]heptan-5-OL CAS No. 1823371-47-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-oxaspiro[3.3]heptan-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c7-5-1-2-6(5)3-8-4-6/h5,7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBULFKRXPLCLNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1O)COC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformations of 2 Oxaspiro 3.3 Heptan 5 Ol

Functional Group Interconversions of the Hydroxyl Moiety

The secondary alcohol in 2-oxaspiro[3.3]heptan-5-ol is a key functional handle that can be readily converted to other functional groups, providing access to a range of spirocyclic derivatives.

The oxidation of the hydroxyl group in this compound provides a direct route to the corresponding spirocyclic ketone, 2-oxaspiro[3.3]heptan-5-one. While specific literature on the oxidation of the 5-ol isomer is limited, the transformation is analogous to the well-documented oxidation of its constitutional isomer, 2-oxaspiro[3.3]heptan-6-ol, to 2-oxaspiro[3.3]heptan-6-one. Common oxidizing agents for such transformations include chromium-based reagents (e.g., pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC)) or milder, more modern methods like Swern or Dess-Martin periodinane (DMP) oxidation. These reactions are typically high-yielding and preserve the strained spirocyclic core. The resulting ketone, 2-oxaspiro[3.3]heptan-5-one, is a valuable intermediate for further synthetic elaborations.

Table 1: Common Reagents for the Oxidation of Secondary Alcohols to Ketones

Reagent Name Typical Conditions
PCC Pyridinium chlorochromate CH₂Cl₂, room temperature
DMP Dess-Martin periodinane CH₂Cl₂, room temperature

The synthesis of this compound can be achieved through the reduction of its corresponding carbonyl precursor, 2-oxaspiro[3.3]heptan-5-one. This transformation is a fundamental reaction in organic synthesis. A pertinent example is the reduction of the analogous 2-azaspiro[3.3]heptan-5-one using sodium borohydride (B1222165) (NaBH₄) to yield the corresponding alcohol. thieme-connect.com This suggests that similar conditions would be effective for the reduction of 2-oxaspiro[3.3]heptan-5-one. Other common reducing agents for ketones include lithium aluminum hydride (LiAlH₄). The choice of reagent can influence the stereochemical outcome of the reaction, although for the achiral product , this is not a factor.

Table 2: Common Reagents for the Reduction of Ketones to Secondary Alcohols

Reagent Name Typical Conditions
NaBH₄ Sodium borohydride Methanol or Ethanol, 0 °C to room temperature

The hydroxyl group of this compound can be converted into a good leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups at the 5-position of the spirocyclic scaffold. For instance, treatment of an alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270) yields a tosylate. This tosylate can then be displaced by various nucleophiles. While direct examples for the 5-ol isomer are not prevalent in the literature, the analogous transformation has been reported for 2-oxa-6-azaspiro[3.3]heptane systems, where the hydroxyl group is converted to a leaving group to allow for further functionalization. researchgate.net

Reactions Involving the Oxetane (B1205548) Ring of 2-Oxaspiro[3.3]heptane

The strained four-membered oxetane ring in this compound is susceptible to ring-opening reactions under various conditions, providing access to highly functionalized cyclobutane (B1203170) derivatives.

The oxetane ring can be opened by a variety of nucleophiles, typically under acidic or Lewis acidic conditions which activate the ring oxygen. For example, the ring opening of 2-oxa-6-azaspiro[3.3]heptane with hydrobromic acid has been reported to yield (3-(bromomethyl)-1-(p-toluenesulfonyl)azetidin-3-yl)methanol. researchgate.net This demonstrates the susceptibility of the oxetane C-O bonds to cleavage. It can be inferred that this compound would undergo similar reactions with nucleophiles such as halides, amines, and thiols, leading to 3,3-disubstituted cyclobutanol (B46151) derivatives. The regioselectivity of the ring opening would be an important consideration in substituted derivatives.

The photochemical behavior of oxetanes is a rich area of study. The Paternò-Büchi reaction, the photochemical [2+2] cycloaddition of a carbonyl compound and an alkene to form an oxetane, is a primary method for synthesizing such rings. acs.org While this reaction is used for the formation of the oxetane ring, the reverse or other photochemical transformations of an existing oxetane are also possible. For instance, Norrish Type I and Type II reactions are well-known photochemical processes for ketones. If this compound is oxidized to the corresponding ketone, 2-oxaspiro[3.3]heptan-5-one, it could potentially undergo such photochemical reactions. However, specific studies on the photochemical transformations of this compound or its ketone derivative are not extensively documented in the current literature. General principles of photochemistry suggest that irradiation could lead to ring-opening or rearrangement products, but dedicated research is needed to elucidate the specific pathways. uga.edu

Diversification Strategies for the Spiro[3.3]heptane Core

The rigid, three-dimensional structure of the spiro[3.3]heptane scaffold has made it a compelling motif in medicinal chemistry, serving as a bioisostere for commonly used rings like phenyl and piperidine (B6355638). researchgate.netchemrxiv.orgresearchgate.net The functionalization of the this compound core opens avenues for creating diverse molecular architectures with tailored physicochemical properties. Key diversification strategies focus on modifying the existing hydroxyl group and altering the spirocyclic framework itself.

One of the primary methods for diversification involves the transformation of the hydroxyl group at the C-5 position. This can be achieved through oxidation to the corresponding ketone, 2-oxaspiro[3.3]heptan-5-one. This ketone then serves as a versatile intermediate for a range of nucleophilic addition reactions, such as Grignard reactions, allowing for the introduction of a wide variety of substituents. Furthermore, the hydroxyl group can be directly displaced through substitution reactions to introduce other functional groups like halides or amines.

Another significant strategy involves the synthesis of highly substituted spiro[3.3]heptane derivatives through catalytic methods. For instance, the catalytic arylboration of related cyclobutene (B1205218) precursors has been shown to be an effective method for producing polysubstituted 2-oxaspiro[3.3]heptanes. researchgate.net This approach allows for the controlled introduction of aryl and boryl groups, which can be further functionalized.

A divergent synthetic approach has been successfully employed to create a library of regio- and stereoisomers based on the spiro[3.3]heptane scaffold. nih.gov Starting from a common cyclobutanone (B123998) precursor, key steps such as olefination and subsequent dichloroketene (B1203229) addition or Meinwald oxirane rearrangement allow for the construction of the second cyclobutane ring with varying substitution patterns. nih.gov This highlights the utility of strategic ring-expansion and cycloaddition reactions in diversifying the core structure.

The table below summarizes some of the key diversification reactions for the spiro[3.3]heptane core.

Reaction Type Reagent/Condition Product Type Reference(s)
OxidationPotassium permanganate (B83412) (KMnO₄), Chromium-based reagentsSpirocyclic ketones
ReductionSodium borohydride (NaBH₄)Spirocyclic alcohols ethz.ch
SubstitutionHalogenating agents, AminesHalogenated or aminated spirocycles
Catalytic ArylborationCu/Pd or Ni catalysisPolysubstituted spiro[3.3]alkanes researchgate.net
OlefinationTebbe or Wittig reagentExocyclic alkenes nih.govresearchgate.net
CycloadditionDichloroketeneFused cyclobutanones nih.gov
RearrangementLewis acids (for Meinwald rearrangement)Substituted spiro[3.3]heptanones nih.gov

Mechanistic Investigations of this compound Transformations

The transformations of this compound are governed by the reactivity of its two key functional components: the secondary alcohol and the strained oxetane ring. Mechanistic studies, while not always focused directly on this specific molecule, provide significant insight into its expected chemical behavior based on analogous systems.

The reactions of the hydroxyl group follow well-established mechanistic pathways. Its oxidation to a ketone with reagents like potassium permanganate or chromium-based compounds proceeds via mechanisms typical for alcohol oxidation. Substitution of the hydroxyl group likely occurs through either an SN1 or SN2 mechanism, depending on the reaction conditions and the nature of the incoming nucleophile.

The reactivity of the oxetane ring is of particular interest due to its inherent ring strain. Ring-opening reactions of oxetanes are a key transformation. In a related system, the Meinwald oxirane rearrangement of a spirocyclic epoxide to a spiro[3.3]heptanone derivative suggests that Lewis acid-catalyzed rearrangement of the oxetane ring in this compound could be a viable transformation. nih.gov This type of rearrangement would likely proceed through a carbocationic intermediate formed upon coordination of the Lewis acid to the oxetane oxygen, followed by a hydride or alkyl shift.

Furthermore, mechanistic studies on the catalytic arylboration of spirocyclic cyclobutenes to form highly substituted spiro[3.3]alkanes have involved detailed investigations, including DFT calculations. researchgate.net These studies suggest a catalytic cycle that can be adapted to understand potential transformations of unsaturated derivatives of this compound.

The ring-opening of epoxides, which are three-membered ring ethers, has been studied extensively and can provide mechanistic parallels to the reactivity of the four-membered oxetane ring in this compound. ucl.ac.uk For instance, acid-catalyzed ring-opening of epoxides can proceed through an SN1-like mechanism, involving a protonated epoxide intermediate that opens to form a carbocation, which is then attacked by a nucleophile. ucl.ac.uk A similar mechanism can be envisioned for the oxetane ring of this compound under acidic conditions, although the higher stability of the four-membered ring would likely require more forcing conditions.

The table below outlines plausible mechanistic pathways for key transformations of this compound.

Transformation Plausible Mechanism Key Intermediates Reference(s) for Analogy
Oxidation of -OHConcerted or stepwise hydride transferChromate ester (for CrO₃)
Nucleophilic Substitution at C-5SN1 or SN2Carbocation or pentacoordinate transition state
Lewis Acid-Catalyzed RearrangementMeinwald-type rearrangementCarbocationic intermediate nih.gov
Acid-Catalyzed Ring OpeningSN1-likeProtonated oxetane, carbocation ucl.ac.uk

Spectroscopic and Structural Elucidation of 2 Oxaspiro 3.3 Heptan 5 Ol Derivatives

Advanced Spectroscopic Characterization

Spectroscopic methods provide a detailed picture of the molecular framework and functional groups present in 2-oxaspiro[3.3]heptan-5-ol derivatives.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound derivatives. ¹H and ¹³C NMR are fundamental for mapping the carbon skeleton and the attached protons, while ¹⁹F NMR is employed for fluorinated analogues.

¹H NMR Spectroscopy: The proton NMR spectra of this compound derivatives typically exhibit characteristic signals for the protons of the two four-membered rings. The protons on the oxetane (B1205548) ring often appear as distinct multiplets, with their chemical shifts and coupling constants providing valuable information about their spatial relationships. For instance, in a tosyl-protected derivative of a related azaspiro[3.3]heptanol, the protons of the spirocyclic core were observed as singlets at 3.59 ppm and 3.52 ppm. ethz.ch The chemical shifts of protons on the cyclobutane (B1203170) ring are influenced by the nature and position of substituents.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides crucial information about the carbon framework. The spirocyclic carbon atom is a key diagnostic signal. In a tosyl-protected 2,6-diazaspiro[3.3]heptane, the carbon signals for the spirocyclic system were observed at 63.7, 63.3, 60.3, and 33.2 ppm. ethz.ch The chemical shifts of the carbons in the oxetane and cyclobutane rings are sensitive to substitution, allowing for the confirmation of positional isomers.

¹⁹F NMR Spectroscopy: For derivatives containing fluorine atoms, ¹⁹F NMR is a powerful tool for confirming the presence and chemical environment of the fluorine substituents. This technique is particularly useful in the development of fluorinated building blocks for medicinal chemistry.

A representative example of NMR data for a related spirocyclic compound, 6-benzyl-2-(p-toluenesulfonyl)-2,6-diazaspiro[3.3]heptane, is provided in the table below. ethz.ch

Nucleus Chemical Shift (δ) in ppm
¹H NMR (300 MHz, CDCl₃)7.69 (d, J = 8.2, 2 H), 7.34 (d, J = 8.2, 2 H), 7.32-7.11 (m, 5 H), 3.82 (s, 4 H), 3.47 (s, 2 H), 3.13 (s, 4 H), 2.44 (s, 3 H)
¹³C NMR (75 MHz, CDCl₃)143.9, 137.2, 131.2, 129.6, 128.2 (2 C), 128.1, 127.1, 63.7, 63.3, 60.3, 33.2, 21.7

Table 1: ¹H and ¹³C NMR data for 6-benzyl-2-(p-toluenesulfonyl)-2,6-diazaspiro[3.3]heptane.

Infrared (IR) spectroscopy is instrumental in identifying the key functional groups within this compound and its derivatives. The presence of a hydroxyl (-OH) group is indicated by a characteristic broad absorption band in the region of 3200-3600 cm⁻¹. The C-O stretching vibration of the oxetane ring typically appears in the fingerprint region, around 950-1150 cm⁻¹.

For derivatives where the hydroxyl group is oxidized to a ketone, a strong C=O stretching band will be observed around 1780 cm⁻¹, a frequency characteristic of a four-membered ring ketone. In tosyl-protected derivatives, the characteristic S=O stretching bands of the sulfonyl group are found near 1350 and 1160 cm⁻¹. ethz.ch

The table below summarizes typical IR absorption frequencies for functional groups found in this compound derivatives.

Functional Group Characteristic Absorption Range (cm⁻¹)
O-H (alcohol)3200-3600 (broad)
C-H (alkane)2850-3000
C-O (oxetane)950-1150
C=O (ketone in 4-membered ring)~1780
S=O (sulfonamide)~1350 and ~1160

Table 2: Characteristic IR absorption frequencies for this compound and its derivatives.

Mass spectrometry (MS) is a vital tool for determining the molecular weight of this compound derivatives and for obtaining information about their fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule.

For this compound, the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight (114.14 g/mol ). nih.gov HRMS can confirm the molecular formula, C₆H₁₀O₂. For instance, the exact mass for a related brominated diazaspiro[3.3]heptane derivative was calculated as 394.9185 and found to be 394.9191, confirming its elemental composition. ethz.ch Fragmentation patterns can also provide structural clues. For example, the loss of a water molecule from the alcohol or cleavage of the spirocyclic rings are potential fragmentation pathways.

Technique Information Obtained Example Application
Mass Spectrometry (MS)Molecular weight and fragmentation patternsDetermining the molecular mass of a newly synthesized derivative.
High-Resolution Mass Spectrometry (HRMS)Exact mass and elemental compositionConfirming the molecular formula of a novel this compound analogue. ethz.ch

Table 3: Applications of Mass Spectrometry in the analysis of this compound derivatives.

X-ray Crystallography for Definitive Structural Analysis

X-ray crystallography provides the most definitive and unambiguous structural information for this compound derivatives. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed three-dimensional model of the molecule can be generated. This technique provides precise bond lengths, bond angles, and the absolute configuration of stereocenters.

Conformational Analysis of this compound and its Derivatives

The conformational properties of this compound and its derivatives are of significant interest due to the inherent strain and puckering of the four-membered rings. The spirocyclic nature of the core imparts a high degree of rigidity to the molecule. researchgate.net

Computational and Theoretical Investigations of 2 Oxaspiro 3.3 Heptan 5 Ol

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a powerful computational method for investigating the stereochemistry and electronic properties of spiro compounds. numberanalytics.comnumberanalytics.com DFT calculations can accurately predict the energies and structures of different stereoisomers, providing crucial insights into their relative stabilities. numberanalytics.com This is particularly important for spiro systems where the spiroatom can be a chiral center, leading to enantiomers, or the substitution pattern on the rings can result in diastereomers. numberanalytics.com

For heteroatom-containing spirocycles like 2-Oxaspiro[3.3]heptan-5-ol, DFT studies can elucidate the impact of the heteroatoms on the electronic structure. The nature, electronic state, and relative orientation of heteroatoms at the spiro center influence n–σ* interactions, which in turn affect the compound's reactivity and stability. researchgate.net

Furthermore, DFT calculations are instrumental in predicting the outcome of chemical reactions involving spiro compounds. numberanalytics.com For instance, in the context of designing new spiro compounds through intramolecular aromatic electrophilic substitutions, a theoretical approach based on the Fukui dual function, a concept derived from DFT, has been developed. This method helps to predict both the thermodynamic and kinetic aspects of the synthesis, offering a predictive tool to assess the feasibility of forming new spiro derivatives. acs.org

Mechanistic Probing of Reaction Pathways through Computational Modeling

Computational modeling is a critical tool for elucidating the mechanisms of reactions involving spirocyclic compounds. These studies can assess the structures, conformations, energies, and transition states of reactants, intermediates, and products, thereby explaining product selectivities. acs.org

For example, in the study of strained carbene intermediates like spiro[3.3]hept-1-ylidene, computational chemistry was used to understand its rearrangements. The carbene was predicted to exist in four distinct conformations, with varying degrees of puckering in the cyclobutylidene rings. This conformational landscape has a direct bearing on the selection of transition states and, consequently, the observed product distribution between ring-contraction and ring-expansion pathways. acs.org

In the context of synthesizing polysubstituted 2-oxaspiro[3.3]heptanes through intermolecular crossed [2+2] cycloadditions, mechanistic experiments combined with DFT calculations suggested that the reaction proceeds via a sensitized energy transfer pathway. researchgate.net Such insights are crucial for optimizing reaction conditions and expanding the synthetic utility of these methods.

Computational studies have also been employed to understand the interactions between spiro compounds and biological targets. For instance, docking and molecular dynamics simulations have been used to investigate the binding of diazaspiro[3.3]heptane derivatives to the σ2 receptor. These studies revealed that hydrogen bonding and π-stacking interactions are key to high binding affinity. mdpi.com

Conformational Landscape and Energetics of 2-Oxaspiro[3.3]heptane Systems

The rigid and well-defined three-dimensional structure of spiro[3.3]heptane systems is one of their most attractive features for applications in drug discovery. researchgate.net This rigidity limits their conformational freedom, leading to predictable exit vectors for substituents and potentially more selective interactions with biological targets. researchgate.netresearchid.coresearchgate.net

Computational methods, such as molecular mechanics (MM) and density functional theory (DFT), are employed to study the conformational flexibility and stereochemical properties of spiro compounds. numberanalytics.com For instance, computational analysis of spiro[3.3]hept-1-ylidene, a strained carbene, revealed the existence of four distinct geometric conformations. The puckering of the reactive cyclobutylidene units in these conformers influences the transition state selection and the ultimate reaction outcome. acs.org

The inherent strain in the spiro[3.3]heptane framework can also influence its reactivity. Computational chemistry is used to assess the energies, strain energies, and activation energies of rearrangements, providing a rationale for observed product selectivities. acs.org The stability of these strained systems is a key consideration in their synthesis and application. For example, the 2-oxaspiro[3.3]heptane core has been shown to be tolerant to certain reaction conditions. rsc.org

Theoretical Assessment of Spiro[3.3]heptane as Bioisosteric Scaffolds

The spiro[3.3]heptane moiety has garnered significant attention as a bioisostere for various common structural motifs in medicinal chemistry. researchid.conih.gov Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological or physicochemical properties to a chemical compound. Theoretical studies play a crucial role in validating the potential of these scaffolds as bioisosteres.

The spiro[3.3]heptane core is considered a saturated bioisostere of the benzene (B151609) ring. nih.govnih.govresearchgate.net Its rigid, three-dimensional structure with non-coplanar exit vectors can mimic the spatial arrangement of substituents on a phenyl ring. nih.govchemrxiv.org This has been demonstrated by incorporating the spiro[3.3]heptane scaffold into known drugs, resulting in patent-free saturated analogs with high biological potency. nih.gov

Heterocyclic derivatives of spiro[3.3]heptane have also been explored as bioisosteres for other important rings. For instance, 2-azaspiro[3.3]heptane has been introduced as a more water-soluble bioisostere for the piperidine (B6355638) core. researchgate.net Similarly, 1-oxa-2,6-diazaspiro[3.3]heptane has been proposed as a potential bioisostere for piperazine (B1678402), with theoretical studies supporting this potential. researchid.coresearchgate.net The 1-azaspiro[3.3]heptane has been evaluated as a next-generation bioisostere of piperidine, showing comparable basicity, solubility, and lipophilicity to its 2-azaspiro[3.3]heptane isomer. rsc.org

The development of these strained spiro heterocycles is driven by the desire to improve drug-like properties, target selectivity, and clinical success by introducing novel, rigid, three-dimensional, and sp3-rich alternatives to traditional aromatic or non-strained aliphatic rings. researchgate.netresearchid.coresearchgate.net

Applications of 2 Oxaspiro 3.3 Heptan 5 Ol in Chemical Research

2-Oxaspiro[3.3]heptan-5-OL as a Key Building Block in Organic Synthesis

The strained four-membered rings and the presence of a hydroxyl group make this compound and its isomers versatile intermediates in organic synthesis. It serves as a foundational component for constructing more elaborate molecular structures.

Spirocyclic compounds, particularly those containing strained rings like oxetanes, are increasingly sought after in medicinal chemistry. researchgate.net this compound is a valuable starting point for creating more complex, polysubstituted spiro[3.3]heptane systems. researchgate.net The synthesis of such compounds is of interest because spirocyclic scaffolds can introduce novel three-dimensional features into molecules. cambridgescholars.com For instance, the general class of 2-oxaspiro[3.3]heptanols serves as a building block for more intricate spirocyclic compounds that are valuable in drug discovery and development. Synthetic strategies often involve the functionalization of the hydroxyl group or reactions that open one of the rings to introduce new substituents. A general strategy for creating diverse spiro[3.3]heptanes involves the borylative cyclization of aliphatic alkynes, which allows for the construction of the core scaffold that can then be further functionalized. rsc.org

The functional groups on this compound provide handles for further chemical modification, making it a precursor to a variety of advanced scaffolds. The hydroxyl group can undergo oxidation to produce the corresponding spirocyclic ketone, 2-oxaspiro[3.3]heptan-5-one. This ketone can then serve as an electrophilic site for nucleophilic additions, enabling the introduction of a wide range of substituents.

Furthermore, the oxetane (B1205548) ring itself is a key functional component. Oxetanes are recognized as polar, non-planar motifs that can act as surrogates for other chemical groups, such as gem-dimethyl groups. mdpi.com The development of synthetic routes to functionalized 1-oxaspiro[3.3]heptanes, constitutional isomers of 2-oxaspiro[3.3]heptanes, highlights the utility of these scaffolds as platforms for installing further functionality in drug discovery. researchgate.net The inherent strain and polarity of the oxetane ring in compounds like this compound can be exploited in ring-opening reactions to generate new, highly functionalized cyclobutane (B1203170) derivatives.

Role of Spiro[3.3]heptane Motifs in Molecular Design

The spiro[3.3]heptane core is the defining feature of this compound and is largely responsible for its utility in fields like medicinal chemistry. Its rigid, three-dimensional geometry offers distinct advantages over more flexible or planar structures.

A central strategy in modern drug design is the use of conformational restriction to enhance the potency and selectivity of bioactive molecules. nih.govresearchgate.net By locking a molecule into a specific, biologically active conformation, the entropic penalty of binding to a target is reduced, which can lead to a significant increase in binding affinity. researchgate.net

The spiro[3.3]heptane scaffold is exceptionally effective in this regard. Its spirocyclic nature, composed of two fused cyclobutane rings, creates a highly rigid structure. cymitquimica.com This rigidity minimizes the number of accessible conformations, providing a well-defined spatial arrangement of substituents. researchgate.net This predictable geometry can enhance drug-likeness and target selectivity. researchgate.net The use of such rigid scaffolds is a key aspect of designing molecules to probe the binding sites of biological targets like receptors and enzymes. nih.govdiva-portal.org

Key Properties of the Spiro[3.3]heptane Motif
PropertyDescriptionReference
Molecular RigidityThe fused cyclobutane rings create a stiff framework, limiting conformational flexibility. , cymitquimica.com
Conformational RestrictionLocks substituents into well-defined spatial positions, which can enhance binding to biological targets. nih.gov, researchgate.net
Three-DimensionalityProvides access to 3D chemical space, moving away from flat aromatic systems.
Predictable Exit VectorsSubstituents are placed at defined angles, allowing for precise molecular design. , researchgate.net

Bioisosterism, the replacement of one chemical group with another that retains similar biological activity, is a fundamental tool in medicinal chemistry. The spiro[3.3]heptane motif and its heteroatom-containing derivatives have emerged as highly valuable non-classical bioisosteres for common ring systems found in drugs. rsc.org

The spiro[3.3]heptane core has been successfully used as a saturated, three-dimensional bioisostere for the phenyl ring. scilit.comchemrxiv.orgnih.gov This is a significant development, as the phenyl ring is one of the most common structural units in pharmaceuticals. chemrxiv.orgresearchgate.net Replacing a flat aromatic ring with a rigid, saturated scaffold like spiro[3.3]heptane can improve physicochemical properties such as metabolic stability and solubility while maintaining or even improving biological activity. enamine.net For instance, incorporating the spiro[3.3]heptane scaffold into known drugs like sonidegib and vorinostat (B1683920) in place of a benzene (B151609) ring resulted in active analogues. scilit.comnih.gov

Heterocyclic derivatives, such as the 2-oxaspiro[3.3]heptane system, are also employed as bioisosteres. The 2-oxa-6-azaspiro[3.3]heptane scaffold is considered a valuable surrogate for morpholine (B109124), while 2-azaspiro[3.3]heptane can act as a bioisostere for piperidine (B6355638). rsc.org These replacements are sought after because they can confer improved properties, such as enhanced metabolic stability or better target selectivity. rsc.orgenamine.net The spiro[3.3]heptane core provides a rigid scaffold with non-coplanar exit vectors for substituents, mimicking the spatial presentation of functional groups in aromatic and heterocyclic systems. scilit.comnih.gov

Spiro[3.3]heptane Derivatives as Bioisosteres
Spiro[3.3]heptane DerivativeCommon Ring ReplacedReference
Spiro[3.3]heptaneBenzene (phenyl ring) scilit.com, chemrxiv.org, nih.gov
2-Azaspiro[3.3]heptanePiperidine rsc.org
2,6-Diazaspiro[3.3]heptanePiperazine (B1678402) rsc.org
2-Oxa-6-azaspiro[3.3]heptaneMorpholine rsc.org

Applications in Materials Science

The unique structural properties of spirocyclic compounds also make them attractive for applications in materials science. cambridgescholars.com The rigidity and defined three-dimensional geometry of the spiro[3.3]heptane framework can be harnessed to create materials with specific and predictable properties. For example, the rigid-linear nature of certain nonconjugated spiro systems makes them interesting isosteres for materials science applications. researchgate.net

While specific applications for this compound in this field are not widely documented, the parent spiro[3.3]heptane scaffold is used in the development of new materials where precise control over molecular geometry is crucial. The introduction of heteroatoms, as in an oxaspiroheptane, can further tune the electronic properties and potential for intermolecular interactions, such as hydrogen bonding, which are critical for designing crystalline materials, polymers, and organic electronic devices. cambridgescholars.com

Incorporation into Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of porous materials constructed from metal ions or clusters coordinated to organic ligands. The properties of MOFs are highly dependent on the geometry and functionality of these organic linkers. While the broader class of oxetane-containing molecules has been explored for its potential to introduce specific functionalities and structural motifs into materials, detailed research specifically documenting the incorporation of this compound as a linker in MOF synthesis is not extensively available in peer-reviewed literature.

The inherent structure of this compound, featuring a hydroxyl group, suggests its potential to be functionalized into a multitopic linker suitable for MOF construction. For instance, the alcohol functionality could be converted into a carboxylate or other coordinating group. However, published studies demonstrating the successful synthesis and characterization of MOFs using linkers derived directly from this compound are not prominent. While some suppliers of chemical compounds categorize this compound under materials for MOF synthesis, this indicates potential utility rather than established application in synthesized and characterized frameworks. bldpharm.com

General research into oxetane-containing linkers for MOFs does exist, but these studies typically involve more complex molecules designed to have multiple coordination sites. rsc.org The direct use of the simpler this compound scaffold for this purpose remains an area with limited published research.

Development of Organic Electronic Materials (e.g., Hole-Transporting Materials)

Organic electronic materials are utilized in a variety of devices, including organic light-emitting diodes (OLEDs) and organic photovoltaics. The performance of these devices is critically dependent on the properties of the organic materials used, such as their ability to transport charge carriers (holes or electrons).

The spirocyclic structure is a well-known motif in materials designed for organic electronics, as it can provide thermal and morphological stability. The 2-oxaspiro[3.3]heptane core, in principle, could be integrated into larger molecular structures to influence their packing and electronic properties. evitachem.com The hydroxyl group of this compound offers a reactive site for further chemical modification, allowing for its attachment to a charge-transporting core.

Despite this potential, specific research detailing the synthesis, characterization, and performance of organic electronic materials, such as hole-transporting materials, derived from this compound is not readily found in the current body of scientific literature. While the broader field of spirocyclic oxetanes is recognized for its potential in materials science, the direct application of this particular compound in published studies on organic electronics has yet to be established. evitachem.commdpi.com Chemical suppliers may list this compound as relevant to electronic materials, but this is indicative of its potential as a building block rather than a component of a well-studied system. bldpharm.com

Q & A

Q. What are the established synthetic routes for 2-Oxaspiro[3.3]heptan-5-OL, and how can purity be validated?

Methodological Answer: The synthesis of this compound primarily involves [2 + 2]-cycloaddition reactions under visible-light triplet photosensitization, as demonstrated in recent studies . Key steps include:

  • Visible-light catalysis : Utilizes photocatalysts (e.g., Ru(bpy)₃²⁺) to generate triplet excited states, enabling stereoselective cycloaddition.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in acetone/water mixtures.
  • Purity validation : Combine HPLC (C18 column, acetonitrile/water mobile phase) with ¹H/¹³C NMR to confirm >95% purity. Ensure absence of byproducts like unreacted ketone precursors .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Assign sp³-hybridized carbons (δ 70–100 ppm) and hydroxyl protons (δ 1.5–2.5 ppm, broad singlet). Compare with computed NMR spectra (DFT/B3LYP/6-311+G(d,p)) for structural validation .
  • IR spectroscopy : Identify the hydroxyl stretch (~3200–3600 cm⁻¹) and ether C-O-C vibrations (~1100 cm⁻¹).
  • Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 128.0837 (calculated for C₆H₁₀O₂).
  • X-ray crystallography : Resolve spirocyclic geometry; refine thermal displacement parameters to confirm stereochemistry .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coat, and sealed goggles to prevent skin/eye contact (classified as irritant per GHS) .
  • Ventilation : Use fume hoods to avoid inhalation of aerosols.
  • Spill management : Absorb with inert material (e.g., vermiculite), neutralize with 5% acetic acid, and dispose as hazardous waste .

Advanced Research Questions

Q. How can reaction conditions be optimized for high-yield synthesis of this compound?

Methodological Answer:

  • DoE (Design of Experiments) : Vary catalyst loading (0.5–5 mol%), solvent polarity (acetonitrile vs. THF), and light intensity (450–500 nm). Use response surface methodology to model yield (%) vs. variables .
  • Kinetic studies : Monitor reaction progress via in-situ FTIR to identify rate-limiting steps (e.g., triplet energy transfer).
  • Scalability : Transition from batch to flow chemistry for improved photoirradiation homogeneity and reduced side reactions .

Q. How should researchers resolve contradictions in spectroscopic data for spirocyclic compounds?

Methodological Answer:

  • Data triangulation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) and computational predictions (e.g., ACD/Labs or Gaussian).
  • Statistical analysis : Apply principal component analysis (PCA) to batch spectra to detect outliers or instrumental drift .
  • Replication : Repeat synthesis and characterization in triplicate to confirm reproducibility. Publish raw data in supplementary materials for peer review .

Q. What computational strategies predict the reactivity and stability of this compound derivatives?

Methodological Answer:

  • DFT calculations : Compute frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Use B3LYP/6-31G* for energy barriers in ring-opening reactions .
  • MD simulations : Model solvation effects (e.g., in DMSO or water) to assess hydrolytic stability.
  • QSAR models : Corporate Hammett constants (σ) of substituents to design derivatives with enhanced metabolic stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.